molecular formula C17H18F3N5 B15114344 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B15114344
M. Wt: 349.35 g/mol
InChI Key: XZCWXIFKRJSPJY-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a unique structure combining a cyclopenta[d]pyrimidine ring with a trifluoromethyl-substituted pyridine and a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . The reaction conditions often include elevated temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H18F3N5

Molecular Weight

349.35 g/mol

IUPAC Name

4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C17H18F3N5/c18-17(19,20)12-4-5-15(21-10-12)24-6-8-25(9-7-24)16-13-2-1-3-14(13)22-11-23-16/h4-5,10-11H,1-3,6-9H2

InChI Key

XZCWXIFKRJSPJY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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